molecular formula C22H32ClNO3 B126070 Oxybutynin-d10 Hydrochloride CAS No. 120092-65-1

Oxybutynin-d10 Hydrochloride

Cat. No. B126070
M. Wt: 404 g/mol
InChI Key: SWIJYDAEGSIQPZ-MFMGRUKYSA-N
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Description

Oxybutynin hydrochloride is a tertiary amine with anticholinergic and direct muscular antispasmodic effects, similar to papaverine. It has been utilized in clinical studies for the treatment of conditions such as neurogenic bladder, enuresis, and bladder spasm. The drug's effectiveness in managing reflex neurovesical dysfunction and enuresis is supported by cystometrically documented synergistic anticholinergic and muscle relaxant activity .

Synthesis Analysis

The synthesis of oxybutynin hydrochloride involves ester exchange and salt formation, yielding a 64% success rate. The synthesis process includes the preparation of 4-(diethylamino)-2-butynyl acetate from propargyl alcohol with a 72% yield and the synthesis of methyl α-phenyl-α-cyclohexylglycolate from mandelic acid with a 25% yield . Additionally, the review of synthetic methods for oxybutynin hydrochloride includes detailed preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin .

Molecular Structure Analysis

The crystal structure of oxybutynin hydrochloride hemihydrate has been determined using synchrotron X-ray powder diffraction and refined with density functional techniques. The compound crystallizes in space group I2/a with specific lattice parameters and exhibits X-ray-induced photoreduction of the triple bond. The structure is characterized by N–H···Cl hydrogen bonds between the cation and anion, as well as O–H···Cl hydrogen bonds involving the water molecule and hydroxyl group of the oxybutynin cation. C–H···Cl hydrogen bonds also play a role in the crystal energy and influence the conformation of the cation .

Chemical Reactions Analysis

The chemical reactions of oxybutynin hydrochloride, particularly its anticholinergic and antispasmodic properties, have been studied in various contexts. For instance, its efficacy in treating neurogenic detrusor overactivity has been compared between intravesical and oral administration . The drug's anticholinergic activity has also been evaluated for its cognitive effects in older individuals . Furthermore, the potential reproductive toxicity of oxybutynin hydrochloride has been investigated, revealing effects on reproductive performance and fetal development at dosages associated with maternal toxicity .

Physical and Chemical Properties Analysis

Oxybutynin hydrochloride's physical and chemical properties are closely related to its therapeutic effects and side effects. Its efficacy and safety profile has been demonstrated in the treatment of idiopathic detrusor instability, with significant improvements in symptoms and bladder control metrics compared to placebo . The drug's anticholinergic properties, while beneficial for bladder control, have also been associated with cognitive impairment in older people, highlighting the importance of understanding its physical and chemical properties in the context of patient safety .

Scientific Research Applications

  • Cognitive Impairment in Older People : Oxybutynin hydrochloride has been evaluated for its cognitive effects on older volunteers. It is compared with diphenhydramine to assess anticholinergic activity (Katz et al., 1998).

  • Chemical Stability in Transdermal Patches : The stability of oxybutynin in oxidative conditions, particularly in transdermal patches, has been studied. The formation of a specific impurity, Oxy-EK, was investigated for its mutagenic potential (Canavesi et al., 2016).

  • Formulation Development : Various formulations of oxybutynin hydrochloride, including immediate-release pills, extended-release tablets, transdermal patches, and topical gels, have been developed to improve tolerability and compliance (Wang Xu, 2014).

  • Reproductive Toxicity Studies : The effect of oxybutynin hydrochloride on fertility, peri-postnatal development, and embryotoxic potential has been examined in rats and rabbits (Edwards et al., 1986).

  • Electrochemical Behavior and Determination : The electrochemical behavior of oxybutynin chloride and its determination using various voltammetric methods have been explored (Jain et al., 2007).

  • Injectable Hydrogels for Overactive Bladder Treatment : Research on injectable, adhesive, and self-healing composite hydrogels loaded with oxybutynin hydrochloride for treating overactive bladder in rats has been conducted (Sun et al., 2022).

  • Expiration Date and Administration Device for Intravesical Instillation : A study was conducted to determine the optimal expiration date and administration device for intravesical oxybutynin instillation solution, considering various storage conditions (Hanawa et al., 2011).

Safety And Hazards

Oxybutynin Hydrochloride is harmful if swallowed. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s important to avoid becoming overheated or dehydrated during exercise and in hot weather as Oxybutynin can decrease perspiration and you may be more prone to heat stroke .

Future Directions

Oxybutynin has proven effective in the treatment of overactive bladder symptoms for more than 40 years. The future of oxybutynin lies in the gel and ring formulations to eliminate first-pass metabolism and avoid the most bothersome side effects .

properties

IUPAC Name

4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)C([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxybutynin-d10 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Murakami, H Sekijima, Y Fujisawa… - Biological and …, 2019 - jstage.jst.go.jp
… Materials Oxybutynin transdermal patch (NEOXY® TAPE 73.5 mg), oxybutynin hydrochloride, and oxybutynin-d10 hydrochloride were distributed by Hisamitsu Pharmaceutical Co., Inc. (…
Number of citations: 2 www.jstage.jst.go.jp

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